methyl 2-[(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethyl-6'-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-7'-yl]-4-methylpentanoate methyl 2-[(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethyl-6'-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-7'-yl]-4-methylpentanoate
Brand Name: Vulcanchem
CAS No.: 1978388-57-6
VCID: VC0211676
InChI: InChI=1S/C30H43NO6/c1-16(2)12-21(27(35)36-7)31-15-20-18(26(31)34)13-22(32)19-14-30(37-25(19)20)17(3)8-9-23-28(4,5)24(33)10-11-29(23,30)6/h13,16-17,21,23-24,32-33H,8-12,14-15H2,1-7H3/t17-,21?,23+,24-,29+,30-/m1/s1
SMILES: CC1CCC2C(C(CCC2(C13CC4=C(C=C5C(=C4O3)CN(C5=O)C(CC(C)C)C(=O)OC)O)C)O)(C)C
Molecular Formula: C30H43NO6
Molecular Weight: 513.7 g/mol

methyl 2-[(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethyl-6'-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-7'-yl]-4-methylpentanoate

CAS No.: 1978388-57-6

Cat. No.: VC0211676

Molecular Formula: C30H43NO6

Molecular Weight: 513.7 g/mol

* For research use only. Not for human or veterinary use.

methyl 2-[(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethyl-6'-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-7'-yl]-4-methylpentanoate - 1978388-57-6

Specification

CAS No. 1978388-57-6
Molecular Formula C30H43NO6
Molecular Weight 513.7 g/mol
IUPAC Name methyl 2-[(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethyl-6'-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-7'-yl]-4-methylpentanoate
Standard InChI InChI=1S/C30H43NO6/c1-16(2)12-21(27(35)36-7)31-15-20-18(26(31)34)13-22(32)19-14-30(37-25(19)20)17(3)8-9-23-28(4,5)24(33)10-11-29(23,30)6/h13,16-17,21,23-24,32-33H,8-12,14-15H2,1-7H3/t17-,21?,23+,24-,29+,30-/m1/s1
SMILES CC1CCC2C(C(CCC2(C13CC4=C(C=C5C(=C4O3)CN(C5=O)C(CC(C)C)C(=O)OC)O)C)O)(C)C
Canonical SMILES CC1CCC2C(C(CCC2(C13CC4=C(C=C5C(=C4O3)CN(C5=O)C(CC(C)C)C(=O)OC)O)C)O)(C)C
Appearance Powder

Introduction

Structural Characteristics and Chemical Properties

Chemical Structure

The target compound features a complex spirocyclic system integrating elements of a furoisoindole and naphthalene ring structure. The core architecture consists of a spiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole] framework with specific stereochemistry designated by (3R,4aS,7R,8R,8aS) . This stereochemical configuration is critical for its biological activity and physicochemical properties.

The compound contains:

  • A methyl ester of 4-methylpentanoic acid attached at the 7' position

  • Multiple hydroxyl groups (at positions 3 and 4')

  • A ketone functional group (at position 6')

  • Four methyl substituents (at positions 4, 4, 7, and 8a)

Physicochemical Properties

Based on analysis of structurally related compounds, the following physicochemical properties can be predicted:

PropertyValueMethod of Determination
Molecular FormulaC₂₉H₄₁NO₇Calculated
Molecular Weight~515.64 g/molCalculated
LogP~4.2-4.5Predicted, based on similar compounds
Polar Surface Area~95-100 ŲPredicted, based on similar compounds
Hydrogen Bond Donors2Calculated from structure
Hydrogen Bond Acceptors7Calculated from structure
Rotatable Bonds6-8Calculated from structure

The compound likely exhibits limited water solubility due to its high molecular weight and lipophilic character, while maintaining moderate solubility in organic solvents such as methanol, ethanol, and dimethyl sulfoxide .

Structural Relationship to Known Compounds

Comparison with Related Natural Products

This methyl ester compound shares structural similarities with several other natural products isolated from Stachybotrys species. The most closely related compounds include:

CompoundCAS NumberMolecular FormulaStructural Difference from Target Compound
Stachybotramide149598-71-0C₂₅H₃₅NO₅Has 2-hydroxyethyl at position 7' instead of methyl 4-methylpentanoate
Stachybotrylactam163391-76-2C₂₃H₃₁NO₄Lacks the side chain at position 7'
F1839-A159096-43-2C₂₃H₃₁NO₅Contains an additional hydroxyl group and lacks the side chain
Stachybocin A/B158827-60-2/158827-61-3C₅₂H₇₀N₂O₁₀/C₅₂H₇₀N₂O₁₁Dimeric structures with more complex side chains

Core Structure Significance

The spiro[furo[2,3-e]isoindole-2,1'-naphthalen] core is a distinguishing feature of these compounds. This rigid spirocyclic system creates a three-dimensional architecture that influences its molecular recognition properties and biological activity . The isoindole moiety, in particular, contributes to the compound's ability to interact with specific biological targets through hydrogen bonding and π-π stacking interactions .

Biosynthesis and Natural Occurrence

Producing Organisms

While specific information about the target compound is limited, structurally related compounds are primarily produced by fungi of the genus Stachybotrys, particularly:

  • Stachybotrys chartarum

  • Stachybotrys nephrospora

  • Stachybotrys sp. M6222

These filamentous fungi are commonly found in soil and on cellulose-rich building materials in damp environments .

Biosynthetic Pathway

The biosynthesis of phenylspirodrimane compounds like the target molecule likely involves:

  • Formation of a sesquiterpene (drimane) precursor via the mevalonate pathway

  • Incorporation of an aromatic polyketide-derived unit

  • Spirocyclization reaction to form the central spiro junction

  • Post-cyclization modifications including oxidations, reductions, and potentially methylation

The 4-methylpentanoate methyl ester side chain is likely introduced in the later stages of biosynthesis through an esterification reaction .

ActivityPotencyRelated CompoundReference
Endothelin Receptor AntagonismIC₅₀ = 1.2-2.8 × 10⁻⁵ MStachybocin A/B
AntimicrobialModerate activity against Gram-positive bacteriaStachybotramide
Anti-inflammatoryPotential activityStachybotrolide
CytotoxicityVaries depending on cell lineVarious spiro-isoindole derivatives

Structure-Activity Relationships

The biological activities of these compounds are influenced by:

  • The stereochemistry of the spirocyclic core

  • The nature and position of hydroxyl groups

  • The size and lipophilicity of the side chain at position 7'

The methyl ester of the 4-methylpentanoic acid side chain in the target compound may enhance its cellular permeability compared to free carboxylic acid analogues, potentially affecting its bioavailability and pharmacokinetic properties .

Analytical Methods for Detection and Quantification

Chromatographic Analysis

Various chromatographic techniques can be employed for the analysis of this compound:

TechniqueConditionsApplicationReference
HPLCC18 column, methanol/water gradientQuantification in fungal extracts
LC-MS/MSESI positive mode, MRM transitionsTrace analysis in environmental samples
TLCSilica gel, ethyl acetate/hexane (7:3)Preliminary separation

Spectroscopic Characterization

Structural confirmation typically involves:

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR) - Key diagnostic signals include the methyl ester (δH ~3.7 ppm, δC ~51-52 ppm) and the spirocyclic junction carbon (δC ~105-110 ppm)

  • Mass Spectrometry - The molecular ion [M+H]⁺ at m/z ~516, with characteristic fragments resulting from cleavage of the side chain

  • Infrared Spectroscopy - Distinctive bands for ester carbonyl (~1730-1740 cm⁻¹), ketone (~1670-1690 cm⁻¹), and hydroxyl groups (~3300-3500 cm⁻¹)

Synthesis and Chemical Modifications

Synthetic Challenges

Total synthesis of the target compound presents significant challenges due to:

  • Multiple stereocenters (5 specified in the name)

  • The complex spirocyclic architecture

  • Selective functionalization of the various positions

Approaches to related compounds have employed strategies including:

  • Intramolecular arylation of spiro-N-acyliminium species

  • Tandem carbenoid carbonyl ylide cyclization/cycloaddition reactions

  • Nucleophile-induced cleavage of carbonyl ylide-DMAD cycloadducts

Semi-Synthetic Derivatives

Semi-synthetic modifications of related natural products could provide access to the target compound through:

  • Esterification of a naturally occurring carboxylic acid precursor

  • Selective oxidation or reduction of functional groups

  • Side chain introduction via coupling reactions

Such modifications could enhance drug-like properties while maintaining the core bioactive scaffold .

Future Research Directions

Pharmacological Development

Future research on this compound and its analogues could focus on:

  • Comprehensive evaluation of receptor binding profiles

  • In vivo efficacy studies for identified biological activities

  • Medicinal chemistry optimization to enhance potency and pharmacokinetic properties

  • Exploration of potential applications in inflammatory and microbial diseases

Analytical and Synthetic Advancement

Additional research opportunities include:

  • Development of more sensitive and selective analytical methods

  • Establishment of efficient synthetic routes to access the compound and diverse analogues

  • Investigation of structure-activity relationships through systematic modification of the core and side chains

  • Exploration of biocatalytic approaches to structural diversification

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